molecular formula C4H2N2O B1592131 Oxazole-5-carbonitrile CAS No. 68776-61-4

Oxazole-5-carbonitrile

Cat. No. B1592131
CAS RN: 68776-61-4
M. Wt: 94.07 g/mol
InChI Key: BSNIXNVMYNRRMG-UHFFFAOYSA-N
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Description

Oxazole-5-carbonitrile is a compound with the molecular formula C4H2N2O and a molecular weight of 94.07 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring .


Synthesis Analysis

Oxazole derivatives can be synthesized through various methods. One of the most common methods is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as a key reagent . Other methods include the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides , and the condensation of 5-amino-2-phenyloxazole-4-carbonitrile in formic acid .


Molecular Structure Analysis

The structure of oxazole-5-carbonitrile includes a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .


Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions in the presence of palladium catalysts . They can also undergo ring expansion reactions .


Physical And Chemical Properties Analysis

Oxazole-5-carbonitrile is a solid compound . Oxazoles in general are stable and have a boiling point of 69 °C .

Scientific Research Applications

Anticancer Potential

Oxazole-5-carbonitrile derivatives have demonstrated significant potential in cancer research. For instance, a study synthesized and characterized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which exhibited notable growth inhibitory and cytostatic activities against various cancer cell lines, including leukemia, renal, and breast cancer subpanels. This suggests their utility in developing new anticancer drugs and as a framework in anticancer research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Diverse Chemical Library Synthesis

Oxazole-5-carbonitrile has been used in creating diverse chemical libraries through microwave-mediated and flow chemistries. One study successfully synthesized a 2-substituted-5-aminooxazole-4-carbonitrile library, highlighting the structural diversity achievable with this approach. This facilitates the exploration of new compounds for various applications (Spencer et al., 2012).

Antiviral Research

Derivatives of Oxazole-5-carbonitrile have shown promise in antiviral research. A study synthesized ten 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile, finding several compounds with highantiviral activity against the human cytomegalovirus (HCMV) in vitro. These compounds exceeded the antiviral activity of Ganciclovir, a clinically used anti-HCMV agent, demonstrating their potential in developing new anti-HCMV drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).

Advanced Synthetic Methods

Oxazole-5-carbonitrile is instrumental in developing advanced synthetic methods. For example, a method for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone was developed, utilizing potassium ferricyanide in a low-toxicity process. This method shows the versatility of Oxazole-5-carbonitrile in synthesizing complex molecules through environmentally friendly processes (Xu, Qin, Yi, Wang, Chen, Zhang, Zhao, & Gong, 2017).

Structural Diversity in Organic Synthesis

The compound serves as a core for structurally diverse organic syntheses. Research has shown that Oxazole-5-carbonitrile can be used to synthesize compounds with a range of structural variations. This flexibility in organic synthesis makes it valuable for creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Shablykin et al., 2007).

Safety And Hazards

Oxazole-5-carbonitrile should be handled with care to avoid dust formation and inhalation of vapors . It should be kept away from sources of ignition as it may form explosive mixtures with air .

Future Directions

Oxazole derivatives, including oxazole-5-carbonitrile, have been receiving attention from researchers due to their wide spectrum of biological activities . They are being synthesized and screened for various biological activities, making them valuable for drug discovery and synthesis .

properties

IUPAC Name

1,3-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-1-4-2-6-3-7-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNIXNVMYNRRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612831
Record name 1,3-Oxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-5-carbonitrile

CAS RN

68776-61-4
Record name 1,3-Oxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
B Wilding, A Veselá, JJB Perry, GW Black, M Zhang… - researchgate.net
… Line 1: (±)-trans-2,4-diphenyl-4,5-dihydro-1,3-dihydro-1,3-oxazole-5-carbonitrile, line 2: (±)-… -4,5dihydro-1,3-dihydro-1,3-oxazole-5-carbonitrile with NIT-108 in the presence of 10%v/v …
Number of citations: 0 www.researchgate.net
TE Ali, MA Assiri, SM Abdel-Kariem… - Journal of Sulfur …, 2018 - Taylor & Francis
… -1,2,3,5-tetrahydro-4H[1,2]oxazolo[4′,5′:5,6]pyrano[2,3-d][1,3,2]diazaphosphinines in one step starting from 6-amino-3-methyl-4-phenyl-4H-pyrano[3,2-d][1,2]oxazole-5-carbonitrile (3…
Number of citations: 9 www.tandfonline.com
W Bonrath - Ultrasonics Sonochemistry, 2004 - researchgate.net
… The 4methyl-oxazole-5-carbonitrile (1) is a building block in the vitamin B6 synthesis [9] and was first synthesised by Rinderspacher and Prijs by dehydrating 4-methyloxazole-5-…
Number of citations: 44 www.researchgate.net
Z Hamooleh, A Salimi Beni… - Applied Organometallic …, 2018 - Wiley Online Library
… It is found that although 2-Aminooxazole adsorbs stronger on the B 12 N 12 cluster than oxazole in both gas and aqueos medium, 5-Oxazolecarboxylic acid and oxazole-5-carbonitrile …
Number of citations: 5 onlinelibrary.wiley.com
F Aquino, R Karge, H Pauling, W Bonrath - Molecules, 1997 - mdpi.com
Phosphorus pentoxide is commonly used for the dehydration of heterocyclic carboxamides to the corresponding nitriles. In this report, the use of cyanuric chloride/N,N-disubstituted …
Number of citations: 8 www.mdpi.com
C Yue, I Gauthier, J Royer… - The Journal of Organic …, 1996 - ACS Publications
… 5-(2,2-Diethoxyethyl)-3-phenyl-hexahydro-pyrrolo[2,1-b]oxazole-5-carbonitrile (12). To a stirred solution of LDA [prepared from 4 mL (28.5 mmol) of diisopropylamine and 17.8 mL (28.4 …
Number of citations: 54 pubs.acs.org
S Kang, YM Kim, H Jeon, S Park, MJ Seo, S Lee… - European Journal of …, 2017 - Elsevier
A set of fused ring analogues of a new antitubercular agent, Q203, was designed and synthesized. To reduce the lipophilicity of Q203 caused by linearly extended side chains, shorter …
Number of citations: 26 www.sciencedirect.com
I Gillaizeau‐Gauthier, J Royer… - European Journal of …, 2002 - Wiley Online Library
… [2,1-b]oxazole-5-carbonitrile (9a): The general alkylation … [2,1-b]oxazole-5-carbonitrile (9b): The general alkylation procedure … [2,1-b]oxazole-5-carbonitrile (9c): The general alkylation …
AR Tiwari, BM Bhanage - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
This work reports a simple, efficient and alternative synthetic route for the preparation of benzoxazoles via tandem cyclization of 2-halophenols with amidines. The developed …
Number of citations: 24 pubs.rsc.org
CY Wang, R Tian, JX Li, YM Zhu - The Journal of Organic …, 2022 - ACS Publications
A new strategy for the synthesis of 2-arylbenzoxazole derivatives via nickel-/copper-catalyzed decarbonylative heteroarylation of aryl anhydrides via C–O/C–H coupling has been …
Number of citations: 1 pubs.acs.org

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